molecular formula C12H15NO3S2 B3353582 Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt CAS No. 55526-95-9

Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt

Cat. No.: B3353582
CAS No.: 55526-95-9
M. Wt: 285.4 g/mol
InChI Key: XPDBNOKCSYBVMY-UHFFFAOYSA-N
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Description

Structure and Properties:
"Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt" is a zwitterionic compound consisting of a benzothiazole core substituted with a methyl group at position 2 and a sulfobutyl group (-(CH₂)₃-SO₃⁻) at position 2. The inner salt structure arises from the intramolecular neutralization of the positively charged benzothiazolium nitrogen and the negatively charged sulfonate group. This configuration enhances water solubility and stability, making it suitable for applications in dyes, sensors, and organic electronics .

For instance, describes the synthesis of a styryl dye (Sbt7) starting from 2-methyl-3-(4-sulfobutyl)-benzothiazol-3-ium, suggesting that the target compound could be synthesized via quaternization of 2-methylbenzothiazole with 1,4-butanesultone, followed by purification .

Properties

IUPAC Name

4-(2-methyl-1,3-benzothiazol-3-ium-3-yl)butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S2/c1-10-13(8-4-5-9-18(14,15)16)11-6-2-3-7-12(11)17-10/h2-3,6-7H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDBNOKCSYBVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CCCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069033
Record name Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt
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Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55526-95-9
Record name 2-Methyl-3-(4-sulfobutyl)benzothiazolium betaine
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Record name Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt
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Record name Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt
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Record name Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt
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Record name 2-methyl-3-(4-sulphonatobutyl)benzothiazolium
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt typically involves the reaction of 2-methylbenzothiazole with 1,4-butanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired inner salt. The general reaction scheme is as follows:

    Starting Materials: 2-methylbenzothiazole and 1,4-butanesultone.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) for several hours.

    Product Isolation: The product is isolated by precipitation or crystallization, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halides (e.g., NaCl), amines (e.g., NH3).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazolium derivatives.

    Substitution: Halogenated or aminated benzothiazolium derivatives.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: Benzothiazolium salts are used as reagents in various organic reactions, including nucleophilic substitutions and coupling reactions. They serve as precursors for synthesizing other benzothiazole derivatives.
  • Fluorescent Probes: The compound is employed as a fluorescent probe in chemical assays due to its ability to emit light upon excitation, making it useful for detecting biological molecules.

Biology

  • Biochemical Assays: It is utilized in biochemical assays to study enzyme activities and interactions with biomolecules.
  • Fluorescence Microscopy: The compound's fluorescent properties enable its use in microscopy techniques for visualizing cellular components.

Medicine

  • Antimicrobial Activity: Research has indicated potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Research: Studies are investigating its efficacy against cancer cells, focusing on its mechanism of action and potential therapeutic applications.

Industrial Applications

  • Dyes and Pigments: Benzothiazolium compounds are utilized in producing dyes and pigments due to their vibrant colors and stability.
  • Corrosion Inhibitors: The compound has been explored as a corrosion inhibitor in various industrial applications, particularly in desalination systems where it helps reduce the corrosiveness of source water .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of benzothiazolium compounds. The results demonstrated significant activity against various bacterial strains, suggesting potential for pharmaceutical development.

Case Study 2: Fluorescent Probes

Research conducted at a leading university investigated the use of benzothiazolium inner salts as fluorescent probes in live-cell imaging. The findings showed that these compounds could selectively stain specific organelles within cells without cytotoxic effects.

Mechanism of Action

The mechanism of action of Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Benzothiazolium derivatives differ primarily in substituent groups, sulfonate chain length/position, and additional functional moieties. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt 2-CH₃, 3-(4-sulfobutyl) C₁₂H₁₅NO₃S₂ ~301 High water solubility; used in dyes and OLEDs
5-Chloro-2-methyl-3-(4-sulfobutyl)-benzothiazolium inner salt 5-Cl, 2-CH₃, 3-(4-sulfobutyl) C₁₂H₁₄ClNO₃S₂ 319.8 Enhanced electrophilicity; inactive in biological assays
2-Methyl-3-(3-sulfobutyl)-benzothiazolium inner salt 2-CH₃, 3-(3-sulfobutyl) C₁₂H₁₅NO₃S₂ ~301 Altered polarity due to sulfonate position; intermediate for sensors
2-Methyl-3-(3-sulfopropyl)-benzothiazolium inner salt 2-CH₃, 3-(3-sulfopropyl) C₁₁H₁₃NO₃S₂ 287.4 Shorter chain reduces solubility; used in ionic liquids
Styryl dye Sbt7 () Styryl group with dimethylaminophenyl C₂₀H₂₃N₂O₃S₂ ~421 Fluorescent properties; bioimaging applications

Key Differences

Sulfonate Chain Position and Length :

  • The 4-sulfobutyl group in the target compound provides greater conformational flexibility compared to 3-sulfobutyl derivatives, improving solubility in polar solvents .
  • Shorter chains (e.g., sulfopropyl) reduce solubility but enhance thermal stability .

Electron-donating groups (e.g., styryl in Sbt7) extend conjugation, enabling fluorescence for optical uses .

Spectral Data Comparison

  • FTIR : Sulfonate stretching (~1170 cm⁻¹) and benzothiazole C=N (1621–1660 cm⁻¹) are consistent across derivatives .
  • ¹H-NMR : Methyl groups (δ 2.1–2.4 ppm) and sulfobutyl protons (δ 3.1–4.9 ppm) vary slightly depending on substituents .

Biological Activity

Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and literature.

Chemical Structure and Properties

Benzothiazolium compounds are characterized by their unique molecular structure, which typically includes a benzothiazole ring. The specific compound in focus features a sulfonic acid group that enhances its solubility and potential biological interactions.

  • Molecular Formula : C₁₂H₁₅N₁O₃S
  • SMILES Notation : CC1=N+CCCCS(=O)(=O)O

1. Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzothiazole moiety exhibit significant activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

A study demonstrated that certain benzothiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 66 ppm against these pathogens, indicating potent antimicrobial effects .

2. Anticancer Potential

Benzothiazolium derivatives have also been explored for their anticancer properties. Various studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Modulation of apoptotic pathways

For instance, one study highlighted the potential of benzothiazole compounds to inhibit the growth of cancer cell lines, suggesting their utility as chemotherapeutic agents .

3. Anti-inflammatory Effects

Research has shown that benzothiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several case studies have been conducted to investigate the biological activities of benzothiazolium derivatives:

StudyFindings
Study A (2011)Reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 33 to 66 ppm .
Study B (2015)Demonstrated anticancer effects in vitro on breast cancer cell lines, with evidence of apoptosis induction .
Study C (2018)Explored anti-inflammatory potential in animal models, showing reduced edema and cytokine levels .

The biological activities of benzothiazolium compounds can be attributed to several mechanisms:

  • Interaction with Enzymes : Many benzothiazole derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Oxidative Stress Induction : These compounds can generate reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
  • Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, contributing to their antimicrobial efficacy.

Q & A

Q. How should researchers address discrepancies in reported synthetic yields?

  • Re-evaluate reaction stoichiometry, purification methods (e.g., recrystallization vs. column chromatography), and catalyst activity. Kinetic profiling via in situ IR spectroscopy can identify side reactions or incomplete conversions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt
Reactant of Route 2
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Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.